molecular formula C11H16ClN B3247059 ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride CAS No. 1807938-05-1

((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride

Cat. No.: B3247059
CAS No.: 1807938-05-1
M. Wt: 197.70
InChI Key: BREYULGXWLXQSD-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Some compounds with a 1-phenylcyclopentylmethylamino group, closely related to the chemical structure , have demonstrated a broad spectrum of biological activity. Studies have synthesized new derivatives of (1-phenylcyclopentyl)methanamine, which might offer insights into the chemical behavior and potential applications of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride (Aghekyan, Panosyan, & Markaryan, 2013).

Cyclopropylmethyl Radical Clocks and Biradical Formation

  • The cyclopropylmethyl radical clocks, which could be structurally similar to the compound , have been used to estimate the lifetimes of triplet state biradicals formed from substituted 1-alkoxy-9,10-anthraquinones. This research indicates potential applications in studying radical formation and stability in organic chemistry (Smart, Peelen, Blankespoor, & Ward, 1997).

Asymmetric Synthesis and Receptor Agonists

  • The compound has been utilized in the asymmetric synthesis of certain receptor agonists, demonstrating its relevance in pharmacological research and potential use in drug development (Xin, 1999).

Implications in Stereochemistry and Chiral Analysis

Role in Organic Synthesis and Ligand Formation

Mechanism of Action

Target of Action

The primary target of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride, also known as (1R,2S)-2-Phenylcyclopropanaminium, is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known to be amonoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of a certain natural substance (monoamine oxidase) in the body. This leads to an increase in the levels of certain chemicals in the brain, which can help improve mood and reduce anxiety.

Biochemical Pathways

These neurotransmitters play key roles in mood regulation, and their increased availability can lead to improved mood and reduced anxiety .

Result of Action

As a monoamine oxidase inhibitor, this compound increases the levels of certain chemicals in the brain, which can help improve mood and reduce anxiety . It has been found to be effective in the treatment of major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders .

Action Environment

The stability of this compound can be influenced by environmental factors such as temperature and the presence of certain microorganisms. For example, a study found that the stability of this compound decreased when stored in urine at 37 °C for 48 hours and at -20 °C for six months . The presence of Escherichia coli also negatively affected the stability of the compound in plasma and urine samples .

Properties

IUPAC Name

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(8-12)7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREYULGXWLXQSD-ACMTZBLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride
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((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride
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((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride
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((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride
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((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride
Reactant of Route 6
((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride

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